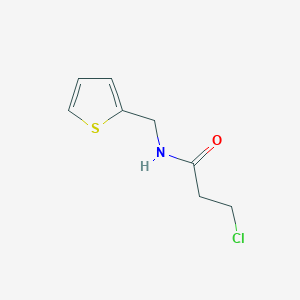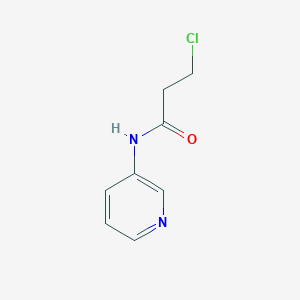
1H,1H,2H,2H-パーフルオロデシルアミン
説明
“1H,1H,2H,2H-Perfluorodecylamine” is a chemical compound with the molecular formula C10H6F17N . It is often used as a self-assembled monolayer (SAM) in organic LEDs .
Synthesis Analysis
The synthesis of “1H,1H,2H,2H-Perfluorodecylamine” is not explicitly mentioned in the search results. However, it is known that it can be used in the preparation of other compounds .
Molecular Structure Analysis
The molecular structure of “1H,1H,2H,2H-Perfluorodecylamine” consists of a decylamine (a 10-carbon chain with an amine group at one end) where all the hydrogen atoms attached to the carbon atoms have been replaced by fluorine atoms . The molecular weight of this compound is 463.13 g/mol .
Chemical Reactions Analysis
Specific chemical reactions involving “1H,1H,2H,2H-Perfluorodecylamine” are not detailed in the search results. However, it is known that it can be used as a self-assembled monolayer (SAM) in organic LEDs .
Physical and Chemical Properties Analysis
“1H,1H,2H,2H-Perfluorodecylamine” is a liquid at room temperature . It has a molecular weight of 463.13 g/mol . The compound has a density of 1.595 g/cm3 and a boiling point of 182.9ºC at 760mmHg .
科学的研究の応用
油水分離
1H,1H,2H,2H-パーフルオロデシルアミンは、油水分離のための超疎水性-超親油性膜の製造に使用されます . ポリ(1H,1H,2H,2H-パーフルオロデシルアクリレート)(PPFDA)薄膜は、開始化学気相堆積(iCVD)法によってステンレス鋼メッシュ上に堆積されます . 堆積したフィルムは、フッ素部分の保持率が高いことから、超疎水性を示します . iCVDコーティングされたメッシュは、追加の力や化学試薬を使用せずに、油水分離に直接使用されます . 98.5%の高い分離効率が観察されました .
超疎水性表面コーティング
1H,1H,2H,2H-パーフルオロデシルアミンは、超疎水性表面コーティングの調製に使用されます . 3Cr13ステンレス鋼の表面に、ナノ秒レーザーエッチングによって格子状の微細構造が作製され、さらに自己組織化された1H,1H,2H,2H-パーフルオロデシルトリエトキシシラン(PFDS)コーティングを複合化して超疎水性表面を作製します . 表面は、164°の接触角と3°の転がり角を示します . 超疎水性表面は、脱イオン水中で75分間の累積超音波洗浄後も維持され、優れた再利用性と安定性を示します .
エポキシナノ複合材料表面の疎水化
1H,1H,2H,2H-パーフルオロデシルアミンは、エポキシナノ複合材料表面の疎水化に使用されます . 手順には、PFOTS/ヘキサン溶液の気相と液相からの反応が含まれます . 樹脂にアルミナナノ粒子とミクロンサイズの充填剤を充填することで、エポキシナノ複合材料表面に階層構造が形成されます .
将来の方向性
The future directions for “1H,1H,2H,2H-Perfluorodecylamine” are not explicitly mentioned in the search results. However, given its use in organic LEDs , it could potentially have applications in the development of new display technologies.
特性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F17N/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2,28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFINVJYJNJHTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382593 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30670-30-5 | |
| Record name | 1H,1H,2H,2H-Perfluorodecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decanamine, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1H,1H,2H,2H-Perfluorodecylamine be used to modify polymers, and what are the potential benefits of this modification?
A1: 1H,1H,2H,2H-Perfluorodecylamine can be used to introduce fluorine atoms onto the backbone of poly(methyl methacrylate) (PMMA). This is achieved by first reacting "living" PMMA, prepared using Reversible addition-fragmentation chain-transfer (RAFT) polymerization, with maleic anhydride to create a succinic anhydride-terminated PMMA. This modified polymer can then react with 1H,1H,2H,2H-perfluorodecylamine, resulting in a PMMA chain with a fluorinated end group []. The incorporation of fluorine can significantly alter the polymer's properties, such as hydrophobicity, thermal stability, and surface tension. This strategy allows for the development of PMMA materials with tailored properties for specific applications.
Q2: Can 1H,1H,2H,2H-Perfluorodecylamine be used to stabilize nanoparticles, and if so, what advantages does it offer?
A2: Yes, 1H,1H,2H,2H-Perfluorodecylamine can act as a stabilizer during the synthesis of ruthenium nanoparticles []. The presence of the fluorinated chain in 1H,1H,2H,2H-perfluorodecylamine contributes to the stabilization of the nanoparticles, preventing their uncontrolled growth and aggregation. This stabilization arises from the low surface energy of fluorinated compounds, leading to a steric and electronic stabilization effect on the nanoparticle surface. This method allows for the preparation of small, uniform ruthenium nanoparticles, which are highly desirable for various catalytic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


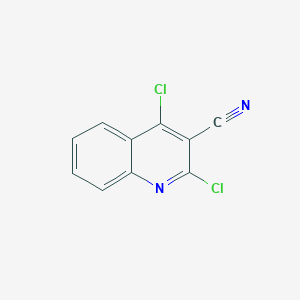
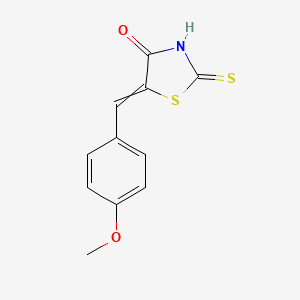
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)

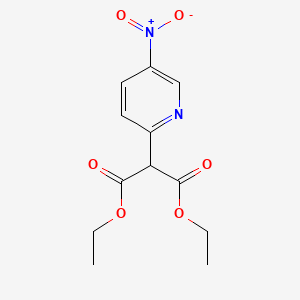
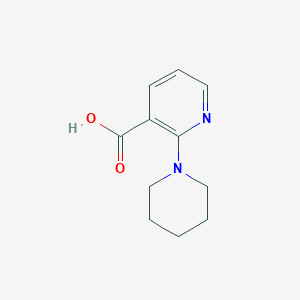
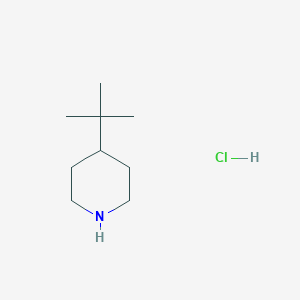
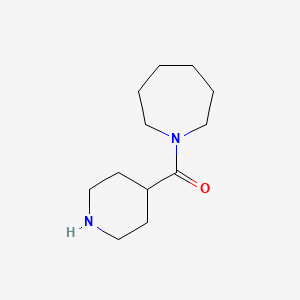
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
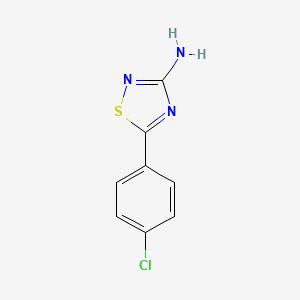
![6-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1351095.png)

